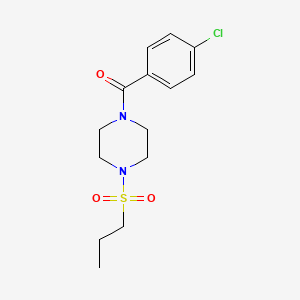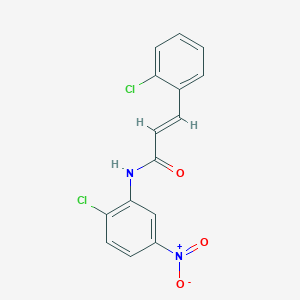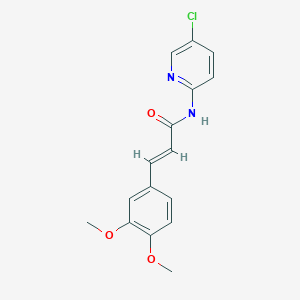
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine, also known as CBPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CBPP is a piperazine derivative and belongs to the class of sulfonyl-containing compounds.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, viruses, and fungi. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been found to have a low inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in drug metabolism in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has been shown to have low toxicity towards normal human cells. However, 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One direction is to study its potential as a therapeutic agent for cancer, viral, and fungal infections. Another direction is to investigate its mechanism of action and its interactions with other compounds. Additionally, research can be conducted to improve the solubility and bioavailability of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine for use in therapeutic applications. Finally, further studies can be conducted to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine in preclinical and clinical trials.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by reacting 4-chlorobenzoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal properties. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSOZZSABHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)









![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)
![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)